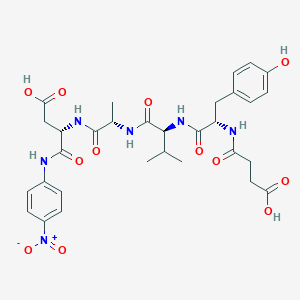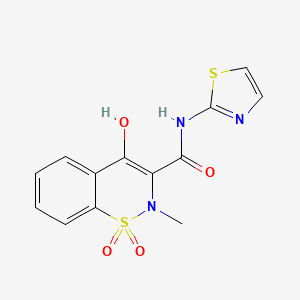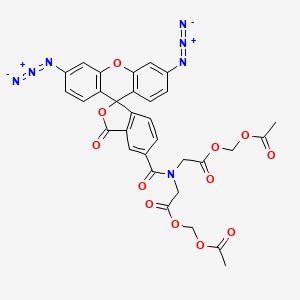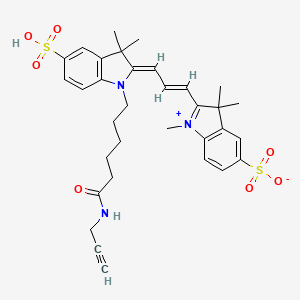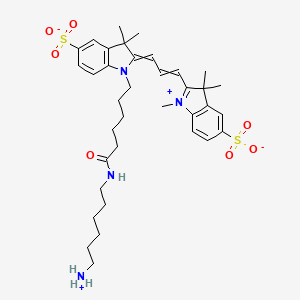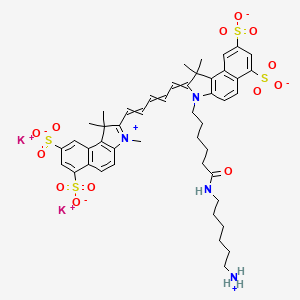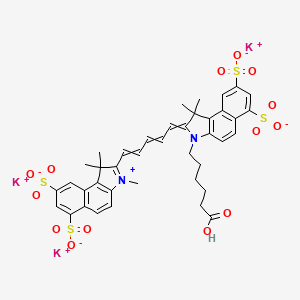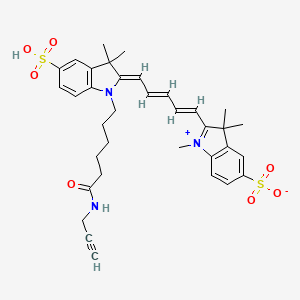
TAK-448 TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAK-448 is an investigational oligopeptide analog of kisspeptin and a potent agonist of the GPR54 receptor. In animals, acute TAK-448 administration stimulates LH/FSH release, whereas continuous sc exposure rapidly down-regulates the pituitary-gonadal axis, with rapid reduction of T levels in a dose-dependent manner. TAK-448 has exhibited potent antitumor activity in rat androgen-dependent prostate cancer models. Therefore, TAK-448 may be useful in the treatment of PC in humans..
Aplicaciones Científicas De Investigación
To provide the most relevant information based on the available data, we can discuss Takayasu's arteritis, as it is the closest related topic found in the search results. Please note that this does not directly address TAK-448 TFA, but rather provides insights into the condition of Takayasu's arteritis.
Takayasu's Arteritis: An Overview
Takayasu's arteritis (TAK) is a rare autoimmune rheumatic disease that causes large vessel vasculitis. It predominantly affects young women and can lead to substantial morbidity and mortality due to its impact on the cardiovascular system. The disease is characterized by its chronic, indolent course affecting the aorta and its main branches. Diagnosing and monitoring TAK can be challenging, and imaging modalities like MRI, CT angiography, and PET scanning are often employed to detect early arterial wall changes and assess disease activity (Rutter et al., 2020).
Imaging in Takayasu's Arteritis
Advanced imaging modalities play a critical role in diagnosing and monitoring TAK. MRI and Magnetic Resonance Angiography (MRA) are used to avoid the risks associated with conventional angiography, such as arterial puncture and radiation exposure, while providing detailed information on arterial wall anatomy. Doppler ultrasound is helpful in detecting changes in wall thickness and differentiating TAK from atherosclerotic disease. CT angiography and PET scanning are also used to detect areas of aortic wall thickening and assess cellular activity within an inflamed arterial wall before morphological changes occur (Kissin & Merkel, 2004).
Management and Treatment
The management of TAK involves high-dose glucocorticoid therapy for induction of remission in active cases. Adjunctive therapies, such as tocilizumab and methotrexate, may be used in selected patients with refractory or relapsing disease. The role of biologics in the treatment of TAK is expanding, with TNFα inhibitors showing efficacy in some cases. Other therapeutic agents like interleukin-6 inhibitors are also being explored for refractory cases of TAK (Hellmich et al., 2019).
Propiedades
Número CAS |
1433222-47-9 |
|---|---|
Nombre del producto |
TAK-448 TFA |
Fórmula molecular |
C60H81F3N16O16 |
Peso molecular |
1339.4 |
Nombre IUPAC |
(S)-2-((2S,4R)-1-(acetyl-D-tyrosyl)-4-hydroxypyrrolidine-2-carboxamido)-N1-((2S,3R)-1-(((S)-1-(2-(((S)-1-(((S)-1-(((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-5-(3-methylguanidino)-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)hydrazinyl)-1-oxo-3-phenylpropan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)succinamide 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C58H80N16O14.C2HF3O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;3-2(4,5)1(6)7/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);(H,6,7)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |
Clave InChI |
ZYTADHQIOKEXKA-NHDJLUSCSA-N |
SMILES |
O=C(N)[C@H](CC1=CNC2=C1C=CC=C2)NC([C@H](CCCNC(NC)=N)NC([C@H](CC(C)C)NC(NNC([C@H](CC3=CC=CC=C3)NC([C@H]([C@H](O)C)NC([C@H](CC(N)=O)NC([C@H]4N(C([C@@H](CC5=CC=C(O)C=C5)NC(C)=O)=O)C[C@H](O)C4)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
soluble in DMSO, dilute HCl, not soluble in water. |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TAK448, TAK 448, TAK-448, TAK-448 TFA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



